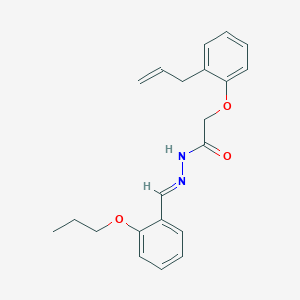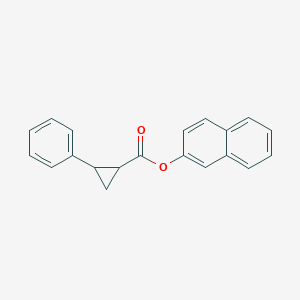![molecular formula C21H22ClN3O4 B386817 N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B386817.png)
N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an allyloxy group, an ethoxybenzylidene moiety, and a hydrazino linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-chloro-2-methylphenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyloxy and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-ethylphenyl)-2-oxoacetamide
- 2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy and ethoxybenzylidene groups, along with the hydrazino linkage, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22ClN3O4 |
|---|---|
Molecular Weight |
415.9g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-4-10-29-18-9-6-15(12-19(18)28-5-2)13-23-25-21(27)20(26)24-17-8-7-16(22)11-14(17)3/h4,6-9,11-13H,1,5,10H2,2-3H3,(H,24,26)(H,25,27)/b23-13+ |
InChI Key |
NTHHNIZNWVPCJM-YDZHTSKRSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC=C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2,6-dichlorobenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B386735.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B386739.png)
![N'-(1-[1,1'-biphenyl]-4-ylethylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B386740.png)



![4-methoxy-N-[3-({2-[(5-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B386746.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-{2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386748.png)
![N-{2-methyl-5-[(3-phenylpropanoyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B386751.png)
![N'-{[2-(allyloxy)-1-naphthyl]methylene}-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B386752.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B386755.png)
![4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE](/img/structure/B386756.png)
![5-(ACETYLOXY)-2-[(E)-{[2-(4-PENTYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE](/img/structure/B386757.png)

